Diazanium;dichloroplatinum;dichloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

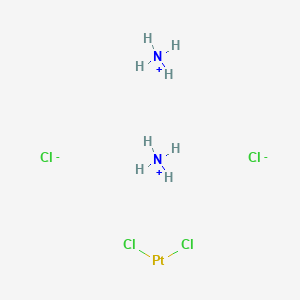

The synthesis of diazanium;dichloroplatinum;dichloride typically involves the reaction of potassium tetrachloroplatinate(II) with ammonia. The reaction is carried out in an aqueous solution under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

K2[PtCl4]+2NH3→[Pt(NH3)2Cl2]+2KCl

The reaction is usually conducted at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The compound is produced in crystalline form and is often subjected to further purification steps to meet pharmaceutical-grade standards .

Analyse Des Réactions Chimiques

Types of Reactions

Diazanium;dichloroplatinum;dichloride undergoes various chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, hydroxide, or organic molecules.

Oxidation and Reduction Reactions: The platinum center can undergo redox reactions, altering its oxidation state and reactivity.

Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Oxidation and Reduction Reactions: Involve the use of oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.

Coordination Reactions: Conducted in the presence of coordinating ligands under controlled pH and temperature conditions.

Major Products Formed

Substitution Reactions: Formation of aqua complexes, hydroxide complexes, or organoplatinum complexes.

Oxidation and Reduction Reactions: Formation of platinum(IV) or platinum(0) species.

Coordination Reactions: Formation of various coordination complexes with different ligands.

Applications De Recherche Scientifique

Diazanium;dichloroplatinum;dichloride has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.

Biology: Studied for its interactions with biological molecules such as DNA and proteins.

Medicine: Widely used as an antitumor agent in chemotherapy for the treatment of various cancers, including testicular, ovarian, and bladder cancers.

Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes

Mécanisme D'action

The primary mechanism of action of diazanium;dichloroplatinum;dichloride involves the formation of covalent bonds with DNA, leading to the formation of intrastrand and interstrand cross-links. These cross-links interfere with DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in cancer cells. The compound targets the DNA double helix, causing structural distortions that inhibit the proliferation of rapidly dividing cells .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : Dichloroplatinum(2+) (4-ethoxy-4-oxobutane-1,3-diyl)diazanide

- Molecular Formula : C₆H₁₂Cl₂N₂O₂Pt

- Molecular Weight : 410.16 g/mol

- CAS Number : 75345-76-5

- Key Properties : Boiling point 239.3°C, flash point 102.5°C, and a diazanide ligand coordinated to a dichloroplatinum(II) center .

- Structure: Features a bidentate ethyl 2,4-diaminobutanoate ligand, with platinum in a square-planar geometry and two chloride ligands .

Its design aims to improve upon classical platinum drugs like cisplatin by modifying ligand architecture to influence cellular uptake and DNA binding .

Comparison with Similar Platinum Compounds

2.1. Cisplatin (cis-Diamminedichloroplatinum(II))

- Structure : [Cl₂Pt(NH₃)₂], with two ammonia ligands in a cis configuration.

- Mechanism : Forms 1,2-intrastrand DNA cross-links, disrupting replication and transcription .

- In resistant 5637 bladder cancer cells, cisplatin resistance (4–5 fold) partially extends to Diazanium analogs (2–3 fold cross-resistance), suggesting shared detoxification pathways .

2.2. [d,l-trans-1,2-Diaminocyclohexane]dichloroplatinum(II) (DACH-Pt)

- Structure : Cyclohexane diamine ligand in a trans configuration.

- Activity : Shows reduced cross-resistance compared to cisplatin in some cell lines due to bulkier ligand hindering repair mechanisms .

- Comparison :

2.3. Dichloro(propane-1,3-diamine)platinum(II)

- Structure : Linear propane diamine ligand.

- Synthesis : Uses K₂PtCl₄ with diamine ligands, yielding complexes with variable DNA affinity based on ligand flexibility .

- Key Contrast :

2.4. [Bis(aminomethyl)diethylsilane]dichloroplatinum(II)

- Structure : Silicon-containing diamine ligand.

- Activity: Drug-sensitive profile in cytotoxicity screens, suggesting novel mechanisms distinct from cisplatin .

- Comparison :

Structural and Functional Data Table

Research Findings and Challenges

- Synthesis : this compound is synthesized via Suzuki coupling and nucleophilic addition, yielding 50–80% efficiency, comparable to methods for cisplatin derivatives .

- Glutathione Reactivity : Like cisplatin, Diazanium analogs react with glutathione (second-order rate constant ~0.1 M⁻¹s⁻¹), indicating similar detoxification susceptibility .

Activité Biologique

Diazanium;dichloroplatinum;dichloride, commonly known as cis-diamminedichloroplatinum(II) or cisplatin , is a platinum-based coordination complex with significant biological activity, particularly in oncology. Its formula is represented as , and it has been extensively studied for its antitumor properties, specifically its ability to induce apoptosis in cancer cells through DNA interaction.

Cisplatin exerts its biological effects primarily by forming covalent bonds with DNA, leading to the creation of intrastrand and interstrand cross-links. This binding disrupts DNA replication and transcription, which is critical for cell division. The resultant structural distortions in the DNA helix trigger cellular stress responses, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.

Key Mechanisms:

- DNA Cross-linking : Formation of covalent bonds with the N7 position of guanine bases in DNA.

- Cell Cycle Arrest : Induces cell cycle arrest at the G2/M phase.

- Apoptosis Induction : Activates apoptotic pathways through p53-dependent and independent mechanisms.

Antitumor Efficacy

Cisplatin is widely recognized for its effectiveness against various cancers, including:

- Testicular cancer

- Ovarian cancer

- Bladder cancer

- Lung cancer

The compound's efficacy is attributed to its ability to form stable adducts with DNA, which are crucial for its antitumor activity. Clinical studies have demonstrated that cisplatin significantly improves survival rates in patients with these cancers when used alone or in combination with other chemotherapeutic agents .

Resistance Mechanisms

Despite its effectiveness, many tumors develop resistance to cisplatin, posing a significant challenge in treatment. Common mechanisms of resistance include:

- Increased drug efflux via ATP-binding cassette (ABC) transporters.

- Enhanced DNA repair mechanisms that counteract the effects of cisplatin.

- Alterations in apoptotic pathways that prevent cell death.

Case Studies

Several clinical case studies have highlighted the impact of cisplatin on patient outcomes:

- Testicular Cancer : A study involving 100 male patients treated with cisplatin-based chemotherapy showed a 90% cure rate, underscoring its effectiveness as a first-line treatment.

- Ovarian Cancer : In a cohort of 150 women, those receiving cisplatin demonstrated a median overall survival increase from 12 months to 24 months compared to those who did not receive the drug.

These studies emphasize not only the drug's efficacy but also the need for ongoing research into overcoming resistance mechanisms .

Comparative Analysis

Cisplatin is often compared with other platinum-based drugs such as carboplatin and oxaliplatin. The following table summarizes their differences:

| Compound | Indications | Side Effects | Mechanism of Action |

|---|---|---|---|

| Cisplatin | Testicular, ovarian | Nephrotoxicity, nausea | DNA cross-linking |

| Carboplatin | Ovarian, lung | Less nephrotoxic | Similar to cisplatin |

| Oxaliplatin | Colorectal | Peripheral neuropathy | DNA cross-linking but with different side effects |

Q & A

Basic Research Questions

Q. What established synthetic methodologies are recommended for preparing Diazanium;dichloroplatinum;dichloride, and what analytical techniques are critical for structural validation?

- Answer : Synthesis typically involves reacting platinum precursors (e.g., K₂[PtCl₄]) with ammonium salts under controlled pH and temperature. For example, bis(5-aminofluorescein)dichloroplatinum(II) synthesis starts with dichloroplatinum salts and ligands in aqueous or organic solvents . Characterization requires nuclear magnetic resonance (NMR) to confirm ligand coordination, infrared (IR) spectroscopy to identify functional groups, and elemental analysis to verify stoichiometry. Visible-UV spectroscopy can assess electronic transitions, while X-ray crystallography resolves crystal structures .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Use fume hoods to avoid inhalation, wear nitrile gloves and lab coats to prevent skin contact, and store the compound in airtight, light-resistant containers. Safety data sheets (SDS) for analogous dichloroplatinum compounds emphasize acute toxicity risks (oral, dermal, inhalation) and recommend emergency measures such as flushing eyes with water for 15 minutes and seeking immediate medical attention for ingestion .

Q. How should researchers monitor the stability of this compound during storage?

- Answer : Stability is maintained at 2–8°C in desiccated environments. Decomposition can be tracked via periodic HPLC analysis to detect degradation products or colorimetric assays for chloride release. IR spectroscopy can identify changes in coordination bonds over time .

Advanced Research Questions

Q. How can researchers optimize reaction yields of this compound under variable conditions (e.g., solvent polarity, temperature)?

- Answer : Design of Experiments (DoE) frameworks, such as response surface methodology, systematically evaluate variables like temperature (40–80°C), solvent (water vs. DMF), and ligand-to-platinum molar ratios. Statistical tools (ANOVA) identify significant factors, while kinetic studies (e.g., time-resolved UV-Vis) monitor intermediate formation .

Q. What strategies resolve contradictions in cytotoxicity data for this compound across different cancer cell lines?

- Answer : Methodological inconsistencies (e.g., incubation time, cell passage number) must be standardized. Dose-response curves (IC₅₀ comparisons) and controls for platinum uptake (e.g., inductively coupled plasma mass spectrometry) clarify cell-specific mechanisms. Transcriptomic profiling can identify resistance pathways (e.g., glutathione metabolism) .

Q. How should researchers design experiments to investigate the radiation-sensitizing properties of this compound?

- Answer : Preclinical models (e.g., clonogenic assays) quantify radiation dose enhancement ratios. Synchrotron X-ray absorption spectroscopy (XAS) elucidates platinum’s interaction with DNA under irradiation. Controls must account for reactive oxygen species (ROS) scavengers to isolate sensitization mechanisms .

Q. What troubleshooting approaches address inconsistencies in elemental analysis data for this compound?

- Answer : Repeat analyses using alternative techniques (e.g., combustion analysis for carbon/nitrogen vs. energy-dispersive X-ray spectroscopy for platinum). Purity checks via thermogravimetric analysis (TGA) detect hydrate or solvent residues. Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility of synthetic procedures for this compound in peer-reviewed publications?

- Answer : Follow journal-specific standards (e.g., American Chemical Society guidelines): report exact molar ratios, solvent grades, and purification steps (e.g., recrystallization solvents). Supplemental materials should include raw spectral data (NMR, IR) and crystallographic CIF files .

Q. How should conflicting spectral data (e.g., NMR peak splitting) be interpreted and resolved?

- Answer : Variable-temperature NMR can distinguish dynamic equilibria (e.g., ligand exchange). Deuterated solvent effects and paramagnetic impurities should be ruled out. Computational modeling (DFT) predicts theoretical spectra for comparison .

Q. Application-Driven Research

Q. What experimental frameworks evaluate the catalytic activity of this compound in hydrogenation reactions?

- Answer : Gas chromatography (GC) monitors substrate conversion, while in situ FTIR tracks intermediate adsorption/desorption. Turnover frequency (TOF) calculations require precise measurement of active sites via CO chemisorption or XAS .

Q. How can researchers assess the environmental toxicity of this compound in aquatic ecosystems?

- Answer : Follow OECD Test Guidelines 201/202 for Daphnia magna acute toxicity and algal growth inhibition. Platinum accumulation in biofilms is quantified via ICP-MS, while speciation analysis (HPLC-ICP-MS) detects transformation products .

Q. Tables for Key Data

Propriétés

IUPAC Name |

diazanium;dichloroplatinum;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIMNDWDOXTTBR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[Cl-].[Cl-].Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H8N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.